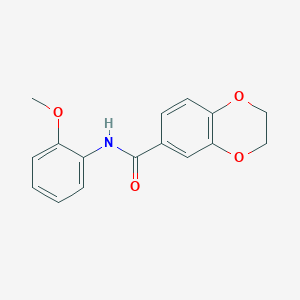![molecular formula C16H10F3N3O2 B11475401 (4E)-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11475401.png)
(4E)-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by the presence of phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with a suitable oxazolone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
(4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- **(4E)-3-(4-methoxyphenyl)-4-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4H-pyrazole
- 4-(Trifluoromethyl)phenylhydrazine
Uniqueness
Compared to similar compounds, (4E)-2-Phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1,3-oxazol-5-one stands out due to its unique oxazolone ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10F3N3O2 |
|---|---|
Molecular Weight |
333.26 g/mol |
IUPAC Name |
2-phenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)11-7-4-8-12(9-11)21-22-13-15(23)24-14(20-13)10-5-2-1-3-6-10/h1-9,23H |
InChI Key |
HYTGQISCPIIMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)N=NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11475318.png)

![3-(4-methoxyphenyl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B11475333.png)
![methyl [7-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11475346.png)
![N-{2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide](/img/structure/B11475356.png)
![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester](/img/structure/B11475359.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475373.png)
![N-[(5-bromofuran-2-yl)methyl]-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475380.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B11475382.png)

![2-hydroxy-1-(4-methylphenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11475398.png)
![8-benzyl-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475402.png)
![2-amino-7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475406.png)
![(1E)-1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11475424.png)
